molecular formula C14H21N3O2S2 B11284532 [4-Amino-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl](piperidin-1-yl)methanone

[4-Amino-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl](piperidin-1-yl)methanone

Cat. No.: B11284532
M. Wt: 327.5 g/mol
InChI Key: VWNXEFPJBNNJHH-UHFFFAOYSA-N
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Description

4-AMINO-3-[(OXOLAN-2-YL)METHYL]-5-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1,3-THIAZOLE-2-THIONE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-3-[(OXOLAN-2-YL)METHYL]-5-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1,3-THIAZOLE-2-THIONE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis . This intermediate is then further reacted with various reagents to form the final thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-3-[(OXOLAN-2-YL)METHYL]-5-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1,3-THIAZOLE-2-THIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .

Scientific Research Applications

4-AMINO-3-[(OXOLAN-2-YL)METHYL]-5-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1,3-THIAZOLE-2-THIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-AMINO-3-[(OXOLAN-2-YL)METHYL]-5-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDRO-1,3-THIAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. This is largely due to the presence of the thiazole ring, which allows for various interactions at the molecular level .

Properties

Molecular Formula

C14H21N3O2S2

Molecular Weight

327.5 g/mol

IUPAC Name

[4-amino-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazol-5-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C14H21N3O2S2/c15-12-11(13(18)16-6-2-1-3-7-16)21-14(20)17(12)9-10-5-4-8-19-10/h10H,1-9,15H2

InChI Key

VWNXEFPJBNNJHH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N(C(=S)S2)CC3CCCO3)N

Origin of Product

United States

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